molecular formula C9H16ClNO B14034817 1-Azaspiro[4.5]decan-8-one hydrochloride

1-Azaspiro[4.5]decan-8-one hydrochloride

Cat. No.: B14034817
M. Wt: 189.68 g/mol
InChI Key: NSFMYIPGVRAQDZ-UHFFFAOYSA-N
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Description

1-Azaspiro[45]decan-8-one hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[4.5]decan-8-one hydrochloride typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a cyclic ketone can lead to the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[4.5]decan-8-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Azaspiro[4.5]decan-8-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: In industrial applications, it can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azaspiro[4.5]decan-8-one hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the spirocyclic ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 8-Azaspiro[4.5]decan-1-one hydrochloride
  • 1-Azaspiro[4.5]decan-8-ol hydrochloride
  • 1,4-Dioxaspiro[4.5]decan-8-one

Uniqueness: 1-Azaspiro[4.5]decan-8-one hydrochloride is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

1-azaspiro[4.5]decan-8-one;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c11-8-2-5-9(6-3-8)4-1-7-10-9;/h10H,1-7H2;1H

InChI Key

NSFMYIPGVRAQDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)CC2)NC1.Cl

Origin of Product

United States

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